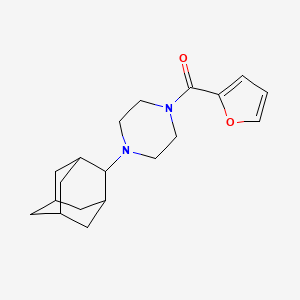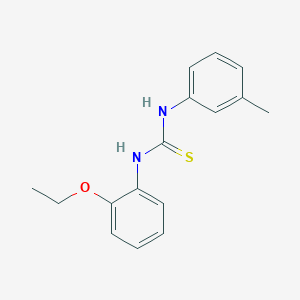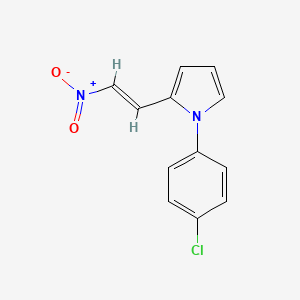
7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of applications. In
Mecanismo De Acción
The mechanism of action of 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological and biochemical effects, which we will discuss in more detail below.
Biochemical and Physiological Effects
7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of this compound is its ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of effects, including the suppression of tumor growth and the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline for lab experiments is its unique structure and potential for use in a variety of applications. This compound has been shown to have potential as a therapeutic agent for a variety of conditions, making it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments, including the potential for toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for the study of 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline. Some of the most promising areas of research include the development of new drugs based on this compound, the study of its mechanism of action, and the exploration of its potential applications in a variety of fields, including cancer research and neurology.
Conclusion
In conclusion, 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline is a unique chemical compound that has shown promise for a variety of scientific research applications. Its potential as a therapeutic agent for a variety of conditions, including cancer and neurological disorders, makes it a valuable tool for researchers. However, careful handling and storage are necessary due to its potential for toxicity. There are many potential future directions for the study of this compound, and it will be exciting to see what new discoveries are made in the coming years.
Métodos De Síntesis
The synthesis of 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline involves several steps. The first step involves the reaction of 4-methyl-1-piperidinylamine with 2-chloro-4-methylquinoline. This reaction results in the formation of 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline. The final product is then purified using a variety of techniques, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new drugs. This compound has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer and neurological disorders.
Propiedades
IUPAC Name |
7-chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-11-5-7-19(8-6-11)16-9-12(2)14-4-3-13(17)10-15(14)18-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLUWZXBKVTFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)


![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)



![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)